molecular formula C4H12ClNO B1279949 O-butylhydroxylamine hydrochloride CAS No. 4490-82-8

O-butylhydroxylamine hydrochloride

Cat. No.: B1279949
CAS No.: 4490-82-8
M. Wt: 125.6 g/mol
InChI Key: HUYRNQWVAPCTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-butylhydroxylamine hydrochloride is an organic compound with the chemical formula C4H11NO · HCl. It is a white or white granular crystalline solid. This compound is primarily used as a reagent in organic synthesis, particularly for the protection and temporary inhibition of acid-sensitive groups such as alcohols, ketones, and aldehydes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

O-butylhydroxylamine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of N-methyl-O-butylhydroxylamine hydrochloride, which is a substrate for the unambiguous synthesis of N-hydroxy peptides . The compound’s interaction with enzymes such as matrix metalloproteinases (MMPs) and its role as an inhibitor in these reactions highlight its importance in biochemical studies .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of N-tert-butoxyamino acids, which are substrates for the synthesis of N-hydroxy peptides . These interactions can lead to changes in cellular metabolism and gene expression, thereby influencing overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it is involved in the synthesis of biologically active molecules such as CGS 25966 derivatives, which are used as MMP inhibitors . These interactions result in changes in gene expression and cellular function, highlighting the compound’s role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under inert gas conditions and at room temperature . Its long-term effects on cellular function in in vitro or in vivo studies are still being investigated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation. At higher doses, it may cause toxic or adverse effects. For instance, studies on similar compounds have shown that high doses can lead to adverse effects such as skin irritation and eye irritation . Therefore, it is essential to determine the optimal dosage to avoid toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it is used in the synthesis of N-tert-butoxyamino acids, which are substrates for the synthesis of N-hydroxy peptides . These interactions highlight the compound’s role in metabolic processes and its impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound is transported through specific transporters and binding proteins, which influence its localization and accumulation within cells. For instance, it is soluble in water and methanol, which facilitates its transport within biological systems . Understanding these transport mechanisms is essential for optimizing its use in biochemical applications.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it interacts with enzymes and proteins involved in biochemical reactions . These interactions highlight the importance of subcellular localization in determining the compound’s biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-butylhydroxylamine hydrochloride can be synthesized through the reaction of butylamine with hydroxylamine hydrochloride under controlled conditions. The reaction typically involves the use of solvents such as diethyl ether and dichloromethane, and the process is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: O-butylhydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-butylhydroxylamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • O-tert-butylhydroxylamine hydrochloride
  • O-benzylhydroxylamine hydrochloride
  • Methoxyamine hydrochloride
  • O-phenylhydroxylamine hydrochloride
  • O-ethylhydroxylamine hydrochloride

Comparison: O-butylhydroxylamine hydrochloride is unique in its ability to form stable esters with acid-sensitive groups, making it particularly useful in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in various chemical reactions .

Properties

IUPAC Name

O-butylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-2-3-4-6-5;/h2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYRNQWVAPCTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484274
Record name O-butylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4490-82-8
Record name Hydroxylamine, O-butyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4490-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-butylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Butylhydroxylamine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-butylhydroxylamine hydrochloride
Reactant of Route 2
O-butylhydroxylamine hydrochloride
Reactant of Route 3
O-butylhydroxylamine hydrochloride
Reactant of Route 4
O-butylhydroxylamine hydrochloride
Reactant of Route 5
O-butylhydroxylamine hydrochloride
Reactant of Route 6
O-butylhydroxylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.